molecular formula C20H18N4 B10845991 8-propyl-2,6-diphenyl-9H-purine

8-propyl-2,6-diphenyl-9H-purine

Cat. No.: B10845991
M. Wt: 314.4 g/mol
InChI Key: LIJDFWULFIYULY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-propyl-2,6-diphenyl-9H-purine typically involves a multi-step process starting from 2,6-dichloropurine. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 8-Propyl-2,6-diphenyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the purine ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 8-Propyl-2,6-diphenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively interact with certain molecular targets, such as adenosine receptors, sets it apart from other similar compounds .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

2,6-diphenyl-8-propyl-7H-purine

InChI

InChI=1S/C20H18N4/c1-2-9-16-21-18-17(14-10-5-3-6-11-14)23-19(24-20(18)22-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,21,22,23,24)

InChI Key

LIJDFWULFIYULY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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